molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6

3-Benzoylindole

Cat. No.: B097306
CAS No.: 15224-25-6
M. Wt: 221.25 g/mol
InChI Key: ADHQLIGSIQGNBW-UHFFFAOYSA-N
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Description

3-Benzoylindole is an organic compound that belongs to the indole family, characterized by a benzoyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindole can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium(II) as a catalyst to facilitate the C-H functionalization of the substrate, leading to the formation of this compound with high selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.

Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. This method can be adapted to introduce the benzoyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclization method is favored due to its efficiency and selectivity. Additionally, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.

Scientific Research Applications

3-Benzoylindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Benzoylindole is unique due to its specific substitution pattern and the presence of the benzoyl group at the third position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1H-indol-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHQLIGSIQGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164980
Record name 3-Benzoylindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15224-25-6
Record name 3-Benzoylindole
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Record name 3-Benzoylindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15224-25-6
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Record name 3-benzoylindole
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Record name 3-BENZOYLINDOLE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Magnesium (2.08 g), toluene (40 ml), triethylamine (10.4 g) were put into a 3″ diameter flask, and the internal temperature was raised to 30 to 45° C. A solution of 1-iodebutane (18.9 g) in toluene was added under stirring at an internal temperature of 30 to 45°C. After stirring for two hours at the same temperature, the temperature was lowered to 0 to 5° C., thereby preparing a solution of iode n-butylmagnesium in toluene. To this prepared Grignard reagent, indole (10.0 g) dissolved beforehand in toluene (25 ml) was added at an internal temperature of 0 to 10° C., and a reaction was carried out for about one hour at the same temperature to synthesize iodeindole-1-ylmagnesium. Then, benzoyl chloride (12.0 g) and toluene (60 ml) were put into another 3″ diameter flask, and the internal temperature was lowered to below −15° C. The slurry of the iodeindole-1-ylmagnesium prepared previously was added to the solution of this acid chloride while keeping the internal temperature at −15 to −10° C., and the mixture was stirred for more one hour at the same temperature. The internal temperature was then raised further to 20 to 25° C., and the mixture was stirred for one hour. After this reaction, the mixture was added to an aqueous ammonium chloride solution (16 g, 60 ml) prepared beforehand in another 3″ diameter flask at 10° C. or less to carry out quenching. Acetone (220 ml) was added thereto, the internal temperature was raised to 50 to 65° C., and dissolution was carried out, followed by separation. The organic layer of the upper layer was then collected and cleaned with an aqueous 5% sodium hydrogencarbonate solution at the same temperature. The solvent was evaporated so as to be concentrated. Methanol (20 ml) was added thereto and refluxed. After cooled to an internal temperature of 2 to 10° C., a precipitated crystal was filtered. The filtered crystal was cleaned with cooled methanol (5 ml) and dried to obtain a crystal of 3-benzoylindole (13.7 g) (72.2% yield).
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72.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 3-benzoylindole?

A1: Several synthetic approaches to this compound have been explored:

  • Friedel-Crafts Acylation: This method involves reacting indole or a protected indole derivative with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. [, ] For example, 1-benzenesulfonylindole-2,3-dicarboxylic anhydride reacts with anisole in the presence of titanium(IV) chloride to yield 3-(4-methoxybenzoyl)indole-2-carboxylic acid, which can be further converted to the corresponding this compound. []
  • Palladium-Catalyzed C-H Coupling: This approach utilizes palladium catalysts to couple indoles and benzaldehydes directly, forming the this compound through oxidative C-H bond functionalization. [, ]
  • Photolysis of 1-Benzoylindole: Irradiating 1-benzoylindole in ethanol primarily yields this compound, alongside a minor amount of indole. []

Q2: Can this compound be differentiated from its regioisomer, 1-benzoylindole?

A2: Yes, both spectroscopic and fragmentation patterns distinguish these isomers.

  • Mass Spectrometry: The electron ionization mass spectra show distinct fragmentation ions. 1-n-Pentyl-3-benzoylindole exhibits a base peak at m/z 214, representing the loss of the phenyl group (M-77), absent in its isomer. Conversely, 1-benzoyl-3-n-pentylindole displays a base peak at m/z 105, corresponding to the benzoyl cation. []
  • Infrared Spectroscopy: The carbonyl stretching frequency differs significantly. 1-Pentyl-3-benzoylindole exhibits a strong carbonyl band at 1703 cm-1, while the amide carbonyl in 1-benzoyl-3-pentylindole appears at 1681 cm-1. []

Q3: What interesting reactivity has been observed with 3-benzoylindoles?

A3: 3-Benzoylindoles are versatile intermediates in organic synthesis:

  • Heck Cyclization: 2-Methoxycarbonyl-3-benzoylindoles can undergo palladium-catalyzed Heck cyclization to afford naphth[3,2,1-cd]indoles, polycyclic compounds with potential biological activity. [, ]
  • Cycloaddition Reactions: 2-Methyl-3-benzoylindoles, upon treatment with lithium diisopropylamide, form lithiated intermediates that readily react with nitriles. This reaction leads to the formation of γ-carbolines through a cycloaddition and subsequent water elimination, providing a novel synthetic route to this important class of heterocycles. []
  • Acid-Catalyzed Cleavage: The benzoyl group in 3-benzoylindoles can be selectively cleaved under acidic conditions. This strategy allows for the synthesis of various 2-substituted indoles, including 2-(2-arylethyl) and 2-(aminomethyl)indoles, from appropriately substituted this compound precursors. []

Q4: Are there any reported applications of this compound derivatives?

A4: While research is ongoing, some this compound derivatives have shown potential in medicinal chemistry:

  • Ataractics: Oximino-esters derived from the oxime of this compound have demonstrated ataractic (tranquilizing) activity in pharmacological screenings. Notably, the diphenylcarbamyl analogs exhibited significant tranquilizer effectiveness. []

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